n-Butyl nipecotic acid
描述
Contextualizing GABAergic Neurotransmission and the Role of GABA Transporters (GATs)
GABAergic neurotransmission is a fundamental process for maintaining neuronal homeostasis. When a neuron fires, GABA is released into the synapse, where it binds to postsynaptic receptors, leading to an influx of chloride ions and hyperpolarization of the postsynaptic neuron, thus inhibiting the firing of a new nerve impulse. The termination of this inhibitory signal is primarily achieved through the rapid removal of GABA from the synaptic cleft by GATs. researchgate.netwikipedia.org
GATs are a family of sodium and chloride-dependent transporters belonging to the solute carrier 6 (SLC6) family. tandfonline.com Four distinct GAT subtypes have been identified: GAT-1, GAT-2, GAT-3, and betaine/GABA transporter 1 (BGT-1). researchgate.net GAT-1 is the most prominent transporter in the brain and is found on both presynaptic neurons and surrounding glial cells. researchgate.netwikipedia.org By clearing GABA from the synapse, GATs regulate the duration and magnitude of the inhibitory signal, influencing both phasic (synaptic) and tonic (extrasynaptic) GABAergic currents. nih.gov The critical role of GATs in controlling GABA levels makes them a significant target for therapeutic intervention in conditions characterized by GABAergic dysfunction. pharmgkb.org
Overview of Nipecotic Acid as a Gamma-Aminobutyric Acid (GABA) Uptake Inhibitor
Nipecotic acid, also known as (±)-β-homoproline, is a potent inhibitor of both neuronal and glial GABA uptake. researchgate.netmedchemexpress.com Its structure is similar to that of GABA, allowing it to bind to and block GATs, thereby preventing the reuptake of GABA from the synaptic cleft. This action leads to an increased concentration and prolonged presence of GABA in the synapse, enhancing inhibitory neurotransmission. nih.govnih.gov
The inhibitory effect of nipecotic acid on GABA uptake has been demonstrated in numerous in vitro studies. researchgate.netmedchemexpress.com It is a valuable research tool for investigating the physiological and pathological roles of the GABAergic system. However, the therapeutic potential of nipecotic acid itself is severely limited by its physicochemical properties. As a hydrophilic and zwitterionic molecule at physiological pH, it has very poor penetration across the blood-brain barrier (BBB), the highly selective semipermeable border that separates the circulating blood from the brain and extracellular fluid in the CNS. nih.govwikipedia.org
Rationale for n-Butyl Esterification of Nipecotic Acid: A Prodrug Approach for Enhanced Central Nervous System Delivery
To overcome the challenge of poor BBB penetration, researchers have employed a prodrug strategy. A prodrug is an inactive or less active compound that is metabolized in the body to produce the active drug. In the case of nipecotic acid, esterification of its carboxylic acid group with a lipophilic alcohol, such as n-butanol, creates the n-butyl ester, n-butyl nipecotic acid.
This chemical modification significantly increases the lipophilicity of the molecule, masking the polar carboxylic acid group and facilitating its passage across the lipid-rich membranes of the BBB. nih.gov Once in the brain, it is anticipated that endogenous esterases will cleave the ester bond, releasing the active nipecotic acid at its site of action. nih.govnih.gov This approach allows for the systemic administration of the prodrug to achieve therapeutically relevant concentrations of the active compound within the CNS. nih.gov
Research has shown that the use of an ester formulation is crucial for delivering nipecotic acid to the brain. nih.gov Studies in rats have demonstrated that while intravenous administration of nipecotic acid itself results in undetectable brain levels, both intravenous and nasal administration of its n-butyl ester lead to significant brain exposure to nipecotic acid. nih.gov
Academic Research Trajectory of n-Butyl Nipecotate and Related Derivatives
The development of n-butyl nipecotate has been part of a broader research effort to create brain-penetrant GABA uptake inhibitors. The initial discovery of nipecotic acid's potent in vitro activity spurred the synthesis and evaluation of numerous derivatives with improved pharmacokinetic properties. thieme-connect.comthieme-connect.com
Early studies focused on creating various ester prodrugs of nipecotic acid to enhance lipophilicity and brain delivery. nih.gov The success of this approach with compounds like n-butyl nipecotate has been a key finding. Research has indicated that after administration of the n-butyl ester, the hydrolysis of the ester in the brain is a rate-limiting step for the accumulation of nipecotic acid, which then becomes "trapped" in the brain tissue due to its hydrophilic nature. nih.govnih.gov
Beyond simple alkyl esters, the academic research trajectory has expanded to include a wide array of derivatives. These include conjugates with other molecules, such as amino acids, to potentially utilize endogenous transporter systems for enhanced BBB penetration. thieme-connect.com For example, nipecotic acid has been tethered to L-serine with the aim of targeting the large neutral amino acid transporter 1 (LAT1). thieme-connect.comthieme-connect.com Other research has explored the synthesis of novel spiropiperidine derivatives and the amidation of ethyl nipecotate with various carboxylic acids to create compounds with multi-target potential, such as combined antioxidant and GABAergic activity. nih.gov The overarching goal of this extensive research has been to develop clinically effective GABA uptake inhibitors for the treatment of neurological disorders. nih.gov
Structure
3D Structure
属性
CAS 编号 |
926275-70-9 |
|---|---|
分子式 |
C10H19NO2 |
分子量 |
185.26 g/mol |
IUPAC 名称 |
1-butylpiperidine-3-carboxylic acid |
InChI |
InChI=1S/C10H19NO2/c1-2-3-6-11-7-4-5-9(8-11)10(12)13/h9H,2-8H2,1H3,(H,12,13) |
InChI 键 |
NRNDLXBGJIHXDM-UHFFFAOYSA-N |
规范 SMILES |
CCCCN1CCCC(C1)C(=O)O |
产品来源 |
United States |
Synthetic Methodologies for N Butyl Nipecotate and Nipecotic Acid Derivatives
Established Synthetic Routes to the Nipecotic Acid Scaffold
The nipecotic acid scaffold, a piperidine-3-carboxylic acid framework, is the core component of n-butyl nipecotate. Several established routes exist for its synthesis. One common approach involves the reduction of nicotinic acid or its derivatives. For instance, the hydrogenation of nicotinic acid using a platinum or rhodium catalyst can yield nipecotic acid. Another method utilizes the Dieckmann condensation of appropriate diesters to form the piperidine (B6355638) ring, followed by hydrolysis and decarboxylation.
More contemporary methods focus on creating functionalized azabicyclic scaffolds as analogues of nipecotic acid. scispace.com One such strategy employs the intramolecular differentiation of identical electrophilic groups in cyclic precursors, guided by an internal nucleophile. scispace.com This has proven effective for the synthesis of various bicyclic β-amino acids in good yields and on a relatively large scale. scispace.com Additionally, the synthesis of N-Boc protected nipecotic acid is a well-documented procedure, often serving as a key intermediate for further derivatization. thieme-connect.com
Esterification Strategies for n-Butyl Nipecotate
The formation of n-butyl nipecotate from nipecotic acid is typically achieved through esterification. A straightforward and widely used method is the direct Fischer esterification, which involves reacting nipecotic acid with n-butanol in the presence of a strong acid catalyst, such as hydrochloric acid or sulfuric acid, often under reflux conditions. smolecule.com
Alternative esterification protocols can also be employed. For instance, the activation of the carboxylic acid group of nipecotate with a coupling agent like 1,1'-carbonyldiimidazole (B1668759) (CDI) can facilitate the reaction with n-butanol. thieme-connect.com Another approach involves the initial conversion of nipecotic acid to its acid chloride, followed by reaction with n-butanol. This method is particularly useful when milder reaction conditions are required.
The synthesis of various alkyl esters of nipecotic acid, including tert-butyl nipecotate, has been extensively described in the literature as these esters can act as prodrugs, potentially enhancing the bioavailability of nipecotic acid. acs.orgnih.gov
Advanced Synthesis of N-Substituted Nipecotic Acid Analogues
The therapeutic potential of nipecotic acid derivatives can be significantly modulated by the introduction of various substituents on the piperidine nitrogen. This has led to the development of several advanced synthetic strategies to create a diverse library of N-substituted analogues.
Reductive Amination Protocols for N-Alkylation
Reductive amination is a powerful and versatile one-pot reaction for the N-alkylation of nipecotic acid and its esters. smolecule.comwikipedia.org This method involves the reaction of the secondary amine of the nipecotic acid scaffold with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding tertiary amine. wikipedia.orgmasterorganicchemistry.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are mild enough to selectively reduce the iminium ion in the presence of the carbonyl starting material. masterorganicchemistry.com
This protocol has been successfully used to introduce a wide array of substituents onto the nipecotic acid nitrogen. masterorganicchemistry.com For example, reductive amination of a nipecotic acid derivative bearing a terminal aldehyde on an N-alkyl substituent with tricyclic secondary amines has been employed to synthesize compounds with sterically demanding cage structures. dntb.gov.uaresearchgate.net
| Reactants | Reducing Agent | Product | Reference |
| Nipecotic acid derivative with terminal aldehyde, Tricyclic secondary amine | Not Specified | N-substituted nipecotic acid with tricyclic cage structure | dntb.gov.uaresearchgate.net |
| Nipecotic acid ethyl ester, Aldehyde | Sodium Borohydride | N-substituted nipecotic acid ethyl ester | nih.gov |
Application of Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have emerged as a cornerstone in modern organic synthesis and have been effectively applied to the synthesis of N-substituted nipecotic acid analogues. researchgate.netrsc.org These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. researchgate.net
The Suzuki-Miyaura cross-coupling reaction, in particular, has been instrumental in attaching biaryl moieties to the nipecotic acid scaffold. nih.gov In a typical application, a nipecotic acid derivative bearing a halide or triflate is coupled with a boronic acid or ester in the presence of a palladium catalyst and a base. This strategy has been used to synthesize novel 4-substituted nipecotic acid derivatives. nih.gov While the focus of that study was on 4-substitution, the methodology is readily adaptable for N-substitution. nih.gov
| Coupling Partners | Catalyst System | Product | Reference |
| Nipecotic acid derivative with alkenyl/alkynyl spacer and terminal halide, Biaryl boronic acid | Palladium catalyst | 4-substituted nipecotic acid with biaryl moiety | nih.gov |
| Aryl bromide, 2-formylphenylboronic acid | Not Specified | Biphenyl derivative | nih.gov |
Implementation of Iminium Ion Chemistry
Iminium ion chemistry provides a powerful platform for the synthesis of N-substituted nipecotic acid derivatives. uni-muenchen.de Iminium ions, which are readily generated from the reaction of a secondary amine like nipecotic acid with an aldehyde or ketone, can act as electrophiles and react with a variety of nucleophiles.
One notable application involves the use of iminium ion chemistry as a key step in preparing N-substituted nipecotic acid derivatives containing different heterocycles attached via a trans-alkene spacer. researchgate.net This approach offers a convergent and flexible route to a wide range of analogues. The reaction of functionalized iminium ions with organometallic reagents, such as those of zinc and magnesium, has also been reported as a convenient one-pot preparation of polyfunctional tertiary amines. acs.org
Incorporation of Polycyclic and Tricyclic Cage Structures
To explore the structure-activity relationships of nipecotic acid-based compounds, researchers have incorporated sterically demanding and rigid polycyclic and tricyclic cage structures into the molecular design. dntb.gov.uaresearchgate.net These bulky substituents can significantly influence the binding affinity and selectivity of the compounds for their biological targets.
The synthesis of these complex analogues often involves a multi-step approach. A common strategy is the connection of a pre-synthesized polycyclic cage structure, such as one based on a 2-azabicyclo[2.2.2]octane scaffold, to the nipecotic acid nitrogen via a hydrocarbon linker. researchgate.netuni-muenchen.de The key coupling step is frequently achieved through reductive amination, as described previously. dntb.gov.uaresearchgate.net
Functionalization at Specific Positions of the Piperidine Ring
The selective functionalization of the piperidine ring of nipecotic acid is crucial for developing analogues with tailored properties. The reactivity of the C-H bonds at different positions (C2, C3, and C4) is influenced by electronic and steric factors, allowing for catalyst- and protecting-group-controlled reactions.
Rhodium-catalyzed reactions involving donor/acceptor carbenes are a primary method for achieving site-selective C-H functionalization. nih.gov The electronic properties of the piperidine ring inherently favor functionalization at the C2 position, as the nitrogen atom can stabilize the positive charge buildup during the transition state. nih.gov However, by carefully selecting the nitrogen protecting group and the rhodium catalyst, functionalization can be directed to other positions.
C2-Functionalization: This position is electronically activated but can be sterically hindered. nih.gov The use of an N-Boc-piperidine with a Rh₂(R-TCPTAD)₄ catalyst or an N-brosyl-piperidine with a Rh₂(R-TPPTTL)₄ catalyst can effectively generate 2-substituted analogues. nih.gov
C4-Functionalization: The C4 position is less electronically deactivated by the nitrogen than C3 and is sterically accessible. nih.gov Functionalization can be directed to this site by using specific N-acyl protecting groups, such as N-α-oxoarylacetyl-piperidines, in combination with a catalyst like Rh₂(S-2-Cl-5-BrTPCP)₄, which overrides the electronic preference for the C2 position. nih.gov
C3-Functionalization: Direct functionalization at the C3 position is challenging due to electronic deactivation from the adjacent nitrogen atom. nih.gov An indirect approach is therefore employed, involving the cyclopropanation of N-Boc-tetrahydropyridine. This is followed by a reductive, regio- and stereoselective ring-opening of the resulting cyclopropane (B1198618) to introduce substituents at the C3 position. nih.gov
Table 1: Catalyst and Protecting Group Control of Site-Selective Functionalization
| Target Position | Nitrogen Protecting Group | Catalyst | Method |
|---|---|---|---|
| C2 | N-Boc or N-Bs | Rh₂(R-TCPTAD)₄ or Rh₂(R-TPPTTL)₄ | Direct C-H Insertion |
| C4 | N-α-oxoarylacetyl | Rh₂(S-2-Cl-5-BrTPCP)₄ | Direct C-H Insertion |
| C3 | N-Boc | - | Indirect via Cyclopropanation & Ring Opening |
Enantioselective Synthesis and Stereochemical Resolution of Nipecotic Acid and its Derivatives
The biological activity of nipecotic acid derivatives is often stereospecific, making the synthesis or separation of pure enantiomers a critical step. Both direct enantioselective synthesis and the resolution of racemic mixtures are established strategies.
Enantioselective Synthesis: Direct asymmetric synthesis aims to create a single enantiomer from the outset. One prominent method is the asymmetric hydrogenation of pyridine (B92270) precursors. researchgate.net For instance, iridium-catalyzed enantioselective hydrogenation of 2-alkoxycarbonyl pyridinium (B92312) salts can produce chiral piperidines with high enantioselectivity. researchgate.net Another approach involves an enantiodivergent synthesis starting from δ-lactam derivatives, which can be selectively reduced to form either the (R)- or (S)-enantiomer of a nipecotic acid analogue. usm.edu
Stereochemical Resolution: Resolution involves separating a racemic mixture into its individual enantiomers.
Enzymatic Resolution: Lipases are commonly used for this purpose. For example, racemic ethyl nipecotate can be subjected to enantioselective hydrolysis using the lipase (B570770) Novozym 435. researchgate.net This enzyme preferentially hydrolyzes the (R)-enantiomer, allowing for the separation of the unreacted (S)-ethyl nipecotate. researchgate.net
Chromatographic Resolution: Chiral stationary phases can be used to separate enantiomers. Nipecotic acid amides have been successfully resolved using high-pressure liquid chromatography (HPLC) with an α1-acid glycoprotein (B1211001) (AGP) chiral column. nih.gov
Diastereomeric Crystallization: This classical method involves reacting the racemic acid with a chiral resolving agent to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities. An efficient resolution of (±)-nipecotic acid has been achieved by forming diastereomeric palladium(II) complexes. researchgate.netacs.org
Table 2: Methods for Stereochemical Control of Nipecotic Acid Derivatives
| Method Type | Specific Technique | Description | Key Reagents/Components |
|---|---|---|---|
| Enantioselective Synthesis | Asymmetric Hydrogenation | Direct catalytic hydrogenation of a pyridine ring to a chiral piperidine. | Iridium catalysts, Chiral phosphoric acids researchgate.net |
| Enantioselective Synthesis | Enantiodivergent Synthesis | Conversion of chiral δ-lactams into corresponding nipecotic acid analogues. | Enantiomerically enriched δ-lactams usm.edu |
| Stereochemical Resolution | Enzymatic Hydrolysis | Selective hydrolysis of one enantiomer from a racemic ester mixture. | Novozym 435 lipase researchgate.net |
| Stereochemical Resolution | Chiral HPLC | Chromatographic separation of enantiomers. | α1-acid glycoprotein (AGP) column nih.gov |
| Stereochemical Resolution | Diastereomeric Crystallization | Formation and fractional crystallization of diastereomeric salts. | Palladium(II) complexes, (D)-tartaric acid researchgate.net |
Rational Design and Synthesis of Prodrug Conjugates beyond Simple Esters
To overcome the poor blood-brain barrier (BBB) permeability of nipecotic acid, a key strategy is the design of prodrugs that hijack endogenous transporter systems. thieme-connect.comresearchgate.net This involves conjugating nipecotic acid to molecules that are recognized by specific carriers at the BBB.
A rational approach to enhance brain delivery is to link nipecotic acid to a large neutral amino acid, thereby targeting the L-type amino acid transporter 1 (LAT1). thieme-connect.comthieme-connect.comnih.gov L-serine and tyrosine have been used for this purpose. thieme-connect.comnih.gov
The synthesis of a nipecotic acid-L-serine ester prodrug begins with the protection of the functional groups not involved in the desired ester linkage. thieme-connect.com Typically, commercially available or synthesized N-Boc-nipecotic acid and N-Boc-L-serine are used as starting materials. thieme-connect.com These are coupled via an esterification reaction. The final step involves the deprotection of the Boc groups, often using trifluoroacetic acid, to yield the final prodrug conjugate. thieme-connect.com HPLC analysis has confirmed that such prodrugs exhibit improved penetration through the BBB compared to the parent compound. thieme-connect.comnih.gov
Another innovative prodrug strategy involves conjugation with L-carnitine to target the organic cation/carnitine transporter 2 (OCTN2), which is expressed on brain capillary endothelial cells. researchgate.netnih.govtandfonline.com This creates a "double prodrug," where both the released nipecotic acid and L-carnitine may have synergistic therapeutic effects. nih.govmdpi.com
The synthesis of the L-carnitine-nipecotic acid conjugate requires careful protection of the reactive functional groups. nih.gov The amino group of nipecotic acid is protected with a tert-butoxycarbonyl (Boc) group, and the carboxylic acid of L-carnitine is protected as a benzyl (B1604629) ester. nih.gov The carboxylic function of N-Boc-nipecotic acid is then activated, for instance by converting it to an acyl chloride with oxalyl chloride, and coupled to the hydroxyl group of the protected L-carnitine to form an ester bond. nih.govmdpi.com The final conjugate is obtained after a two-step deprotection sequence involving treatment with trifluoroacetic acid to remove the Boc group, followed by hydrogenolysis to cleave the benzyl ester. mdpi.com Studies in mice have shown that this conjugate successfully crosses the BBB, delivering a significant concentration of nipecotic acid to the brain. mdpi.com
Pharmacological Characterization and Molecular Mechanisms of Action
Inhibition Kinetics and Selectivity of n-Butyl Nipecotate and Analogues at GABA Transporters
The pharmacological activity of n-butyl nipecotic acid is centered on its ability to inhibit GABA transporters (GATs), the proteins responsible for the reuptake of GABA from the synaptic cleft. The esterification of nipecotic acid to form n-butyl nipecotate is a key structural modification that influences its biological behavior.
Profiling of Affinity and Potency Across GAT Subtypes (GAT-1, GAT-2, GAT-3, GAT-4, BGT-1)
This compound functions as a prodrug, meaning it is biologically inactive itself but is converted into the active compound, nipecotic acid, within the body. nih.govnih.gov The free carboxylic acid group on the nipecotic acid structure is essential for specific, high-affinity binding to GATs. nih.gov Ester prodrugs like n-butyl nipecotate generally show no direct affinity for GAT-1 and must first undergo in-situ hydrolysis to expose the carboxylic acid, which then allows the resulting nipecotic acid to bind to and inhibit the transporter. nih.gov
The potency of nipecotic acid and its derivatives varies across the four main GAT subtypes: GAT-1, GAT-2, GAT-3, and BGT-1 (also known as GAT-4 in rats). researchgate.net Nipecotic acid itself is a moderately potent inhibitor, primarily targeting GAT-1. nih.gov The (R)-enantiomer of this compound has been reported to have a pIC50 value (a logarithmic measure of potency) of 3.72, which is in a similar order of magnitude as related compounds. uni-muenchen.de For context, more complex and lipophilic derivatives of nipecotic acid, such as Tiagabine, have been developed to achieve much higher potency and selectivity for GAT-1. frontiersin.orgnih.govacs.org In contrast, other structural modifications can shift selectivity toward other subtypes; for instance, certain triarylnipecotic acid derivatives show selectivity for GAT-3. researchgate.net
The following table provides inhibitory concentration (IC50) data for the parent compound, nipecotic acid, and a GAT-3 selective analogue to illustrate the concept of subtype selectivity.
| Compound | GAT-1 IC50 (µM) | GAT-2 IC50 (µM) | GAT-3 IC50 (µM) | BGT-1 IC50 (µM) |
| Nipecotic Acid | ~14 | - | - | - |
| (S)-1-[2-[tris(4-methoxyphenyl)methoxy]ethyl]-3-piperidinecarboxylic acid | >200 | 21 | 5 | 140 |
| Data is compiled from multiple sources and serves for comparative illustration. researchgate.netnih.gov The value for Nipecotic Acid at GAT-1 is an inhibition constant (Ki). nih.gov |
Analysis of Competitive Binding Mechanisms
The inhibitory action of nipecotic acid at GABA transporters is characterized by a competitive binding mechanism. uni-muenchen.defrontiersin.org This means that nipecotic acid directly competes with GABA for binding at the transporter's substrate recognition site. nih.govfrontiersin.org By occupying this site, the inhibitor prevents the transporter from binding and clearing GABA from the synapse. This competitive interaction is a hallmark of many GAT inhibitors that are structurally derived from nipecotic acid. nih.gov While some newer, structurally distinct GAT inhibitors have been proposed to act via noncompetitive or allosteric mechanisms, the classic nipecotic acid scaffold operates competitively. uni-muenchen.de Therefore, n-butyl nipecotate, upon conversion to nipecotic acid, contributes to the pool of competitive inhibitors at the GABA binding site.
Investigation of GABA Release Modulation
In addition to blocking GABA reuptake, nipecotic acid can also directly cause the release of GABA from cells through a mechanism known as heteroexchange.
Studies on Heteroexchange Processes Mediated by Nipecotic Acid
As a substrate for GABA transporters, nipecotic acid can be transported into the cell. This inward transport can be coupled with the outward transport (efflux) of endogenous GABA, a process termed heteroexchange. doi.orgnih.govphysiology.org This carrier-mediated release of GABA is independent of the typical calcium-dependent vesicular release from presynaptic terminals. nih.gov The application of nipecotic acid has been shown to induce GABA release that is sufficient to activate both GABAA and GABAB receptors on nearby neurons. doi.orgnih.gov This effect is dependent on the transporter, as it can be blocked by GAT antagonists that are not substrates themselves, confirming that the transporter protein mediates this reverse transport process. doi.orgnih.gov Consequently, the administration of n-butyl nipecotate would lead to the formation of nipecotic acid, which could then induce GABA release via heteroexchange, contributing to an increase in ambient GABA levels. physiology.orgresearchgate.net
Interactions with Other Neurotransmitter Systems and Enzymes
To fully characterize a compound's pharmacology, potential off-target interactions must be considered.
Enzymatic Inhibition Profiles (e.g., Lactate (B86563) Dehydrogenase, Acetylcholinesterase, Lipoxygenase)
The enzymatic inhibition profile of this compound is not extensively documented in publicly available research. However, studies on its parent compound, nipecotic acid, and other derivatives provide insights into its potential interactions with various enzymes.
Lactate Dehydrogenase (LDH) Direct studies on the inhibition of Lactate Dehydrogenase by this compound are not available. However, its parent compound, nipecotic acid, has been shown to inhibit the release of lactate dehydrogenase (LDH) from neuronal cells. In a cellular model of Huntington's disease, nipecotic acid was found to inhibit LDH release with an EC50 value of approximately 5 µM. This suggests a potential role in cellular protection, though it is an indirect measure of enzyme interaction.
Acetylcholinesterase (AChE) and Lipoxygenase (LOX) Research into the direct inhibitory effects of this compound on acetylcholinesterase and lipoxygenase is limited. However, studies on closely related derivatives, specifically amides synthesized from ethyl nipecotate, offer valuable data. In a study exploring potential multi-target agents for neurodegeneration, various amides of ethyl nipecotate were synthesized and evaluated for their inhibitory activity against AChE and soybean lipoxygenase (LOX).
The findings indicated that these derivatives of nipecotic acid can act as moderate inhibitors of both enzymes. Some of these compounds displayed inhibitory activity against acetylcholinesterase with IC50 values as low as 47 μM. nih.gov Similarly, against soybean LOX, these compounds showed moderate inhibition, with one of the most active derivatives inhibiting the enzyme by up to 33% at a concentration of 100 μM. nih.govnih.gov The inhibitory activity is linked to the nature of the carboxylic acid moiety attached to the nipecotate structure. nih.gov
Table 1: Enzymatic Inhibition by Ethyl Nipecotate Derivatives
| Enzyme | Test Compound Type | Observed Activity | Reference Compound |
|---|---|---|---|
| Acetylcholinesterase (AChE) | Amides of Ethyl Nipecotate | Moderate Inhibition (IC50 as low as 47 µM) | Physostigmine |
| Soybean Lipoxygenase (LOX) | Amides of Ethyl Nipecotate | Moderate Inhibition (up to 33% at 100 µM) | Nordihydroguaiaretic acid |
Carrier-Mediated Transport Interactions (e.g., SVCT2, LAT1)
This compound is an ester prodrug of nipecotic acid, designed to enhance its lipophilicity and facilitate its passage across biological membranes, most notably the blood-brain barrier (BBB). While nipecotic acid itself has poor penetration into the central nervous system, its esterification to n-butyl nipecotate is a critical modification for brain delivery. nih.gov The specific carrier proteins involved in the transport of the intact n-butyl nipecotate ester are not fully elucidated, but research on nipecotic acid and its other conjugates provides a framework for its likely interactions.
Sodium-Dependent Vitamin C Transporter 2 (SVCT2) The SVCT2 is a transporter primarily located in the choroid plexus and neurons. mdpi.com Studies investigating the interaction of nipecotic acid with SVCT2 have demonstrated that the parent compound itself is unable to interact with this transporter. mdpi.comresearchgate.net However, when nipecotic acid is conjugated with ascorbic acid (Vitamin C) or its derivatives like 6-Br-ascorbate, the resulting conjugate acts as a competitive inhibitor of vitamin C transport mediated by SVCT2. mdpi.com Further investigation revealed that the conjugate of nipecotic acid with 6-Br-ascorbate was successfully transported into human retinal pigment epithelium (HRPE) cells, which express the SVCT2 transporter. mdpi.com This indicates that while this compound itself is not a known substrate for SVCT2, the nipecotic acid scaffold can be targeted to this transporter through specific conjugation strategies.
L-type Amino Acid Transporter 1 (LAT1) The L-type Amino Acid Transporter 1 (LAT1) is highly expressed at the BBB and is responsible for transporting large neutral amino acids. mdpi.com It is a key target for delivering drugs to the central nervous system. Direct transport studies of this compound via LAT1 have not been reported. However, the prodrug strategy of conjugating neuroactive drugs with amino acids to hijack the LAT1 transport system is well-established. For instance, a prodrug created by conjugating nipecotic acid with tyrosine was shown to be transported into the brain, presumably by an amino acid transport system like LAT1. mdpi.com
Although the specific transporter for n-butyl nipecotate is not definitively identified, pharmacokinetic studies have confirmed the success of this prodrug approach. Following intravenous or nasal administration of n-butyl nipecotate to rats, nipecotic acid becomes detectable in the brain, whereas it is not found in the brain after direct intravenous administration of nipecotic acid. nih.gov This provides strong evidence that the n-butyl ester moiety enables the compound to cross the BBB, after which it is likely hydrolyzed by brain tissue esterases to release the active nipecotic acid. nih.gov
Table 2: Carrier-Mediated Transport Interactions of Nipecotic Acid and its Conjugates
| Compound | Transporter | Interaction Type | Key Finding |
|---|---|---|---|
| Nipecotic Acid | SVCT2 | No Interaction | The parent compound does not interact with the SVCT2 transporter. mdpi.comresearchgate.net |
| Nipecotic Acid-Ascorbate Conjugate | SVCT2 | Competitive Inhibition | Conjugation with Vitamin C enables interaction with SVCT2. mdpi.com |
| Nipecotic Acid-Tyrosine Conjugate | LAT1 (presumed) | Substrate | Prodrug is transported into the brain, likely via an amino acid transporter like LAT1. mdpi.com |
| This compound | Unknown (BBB transporters) | Substrate (inferred) | Successfully delivers nipecotic acid to the brain, indicating passage across the BBB. nih.gov |
Structure Activity Relationship Sar Studies of Nipecotic Acid Compounds
Influence of N-Substitution on GABA Transporter Affinity and Subtype Selectivity
The nitrogen atom of the piperidine (B6355638) ring in nipecotic acid is a critical point for substitution, and the nature of the substituent profoundly impacts the compound's affinity for GABA transporters (GATs).
The addition of lipophilic groups to the nitrogen of nipecotic acid is a key strategy for enhancing its ability to inhibit GABA uptake. Nipecotic acid itself is a polar compound, but the introduction of a lipophilic moiety, such as the N-(4,4-diphenyl-3-butenyl) group, led to a roughly 20-fold increase in affinity, as seen in the derivative SK&F89976A. frontiersin.org This highlights the importance of lipophilicity for effective interaction with the GABA transporter.
The presence of bi-aromatic or diaryl systems is a fundamental characteristic of many potent GAT inhibitors. frontiersin.org These bulky, lipophilic groups are thought to interact with a corresponding hydrophobic region within the transporter protein. frontiersin.org For instance, the renowned GAT-1 inhibitor Tiagabine incorporates a diaryl substituent attached to a lipophilic chain, contributing to its high affinity and subtype specificity. frontiersin.org Further studies have explored replacing these diaryl groups with tricyclic ring systems, which in some cases, have led to derivatives with altered potency. frontiersin.org
Modifications within the diaryl system itself also fine-tune the activity. For example, substituting one of the aromatic methoxy (B1213986) groups in the lead compound (S)-SNAP-5114 with more polar functions like carboxylic acids, nitriles, or aldehydes has been investigated to enhance polar interactions with the target transporter. nih.gov One such derivative, featuring a carbaldehyde group, was found to be a slightly more potent mGAT4 inhibitor than the parent compound. nih.govnih.gov
The linker connecting the nipecotic acid core to the lipophilic diaryl system plays a crucial role in determining the compound's potency and selectivity. The length and chemical nature of this spacer are critical variables.
Research has shown that a C4 linker is often the optimal length for potent GAT1 inhibition. nih.gov Systematic studies varying the linker length in a series of compounds with tricyclic cage structures confirmed the influence of the spacer on inhibitory potency. researchgate.net
The chemical composition of the linker is equally important. Studies comparing different types of spacers have revealed that compounds with an alkyne linker often exhibit higher potency than those with an analogous alkene linker. nih.govresearchgate.net The introduction of a trans-alkene spacer has also been a successful strategy in developing potent and selective mGAT4 inhibitors. capes.gov.brnih.gov Furthermore, the incorporation of an ether oxygen in conjugation with a double bond in the linker, as seen in certain diarylvinyl ether derivatives, has been shown to improve in vitro potency significantly compared to related compounds like tiagabine. acs.org More recently, allenic spacers have been explored, leading to the identification of highly potent mGAT4 inhibitors. researchgate.net
Role of Lipophilic Moieties and Diaryl Systems in Biological Activity
Stereochemical Considerations in Pharmacological Potency
The three-dimensional arrangement of atoms in nipecotic acid derivatives is a critical determinant of their biological activity. The stereochemistry of both the nipecotic acid core and any chiral centers in the substituent can lead to significant differences in potency between enantiomers.
Stereochemistry plays a decisive role in the biological activity of GAT inhibitors. nih.gov For many nipecotic acid derivatives, the (R)-enantiomer is significantly more potent at all murine GAT subtypes (mGATs) than the corresponding (S)-enantiomer. uni-muenchen.de For example, a derivative with a 2',4'-dichloro-2-biphenyl moiety attached to an N-but-3-enyl linker showed the highest binding affinity for mGAT1, with the (R)-enantiomer exhibiting a higher affinity (pKi = 8.33 ± 0.06) than the racemic mixture (pKi = 8.05 ± 0.13). researchgate.net
In contrast, for inhibition of the mGAT4 subtype, the potency often resides in the (S)-configured isomer of nipecotic acid derivatives. uni-muenchen.de This is exemplified by the lead compound (S)-SNAP-5114 and its analogues, which are pursued for their selective mGAT4 inhibition. capes.gov.brnih.govnih.gov The development of (S)-1-[4,4-bis(4-chlorophenyl)buta-2,3-dien-1-yl]piperidine-3-carboxylic acid, a potent mGAT4 inhibitor, further underscores the importance of the (S)-configuration for this specific subtype. researchgate.net These findings highlight the distinct stereochemical requirements for interacting with different GAT subtypes.
Effects of Positional Substitution on the Piperidine Ring System
While N-substitution is the most common modification, substitutions at other positions on the piperidine ring also influence the pharmacological properties of nipecotic acid derivatives.
Efforts have been made to synthesize and evaluate 4-substituted nipecotic acid derivatives as GAT inhibitors. nih.gov The rationale behind this approach is that substitution at the 4-position might avoid the energetically unfavorable orientations that can arise with large N-substituents, potentially leading to highly potent binders. nih.gov
In one study, various biaryl moieties were attached to the 4-position of the nipecotic acid scaffold via alkenyl or alkynyl spacers of varying lengths. nih.gov The synthesis primarily utilized palladium-catalyzed cross-coupling reactions to introduce these substituents. nih.gov However, the biological activities of the resulting compounds were generally found to be low. Despite this, a few compounds showed some promise, with one exhibiting a reasonable binding affinity for mGAT1 and another displaying notable inhibitory potency at mGAT4, both with slight subtype selectivity. nih.gov These results suggest that while 4-substitution is a viable synthetic strategy, further optimization is needed to achieve high potency.
Structure-Activity Relationships of 5-Substituted Derivatives (e.g., Fluoro-substituents)
The exploration of substituents at the 5-position of the nipecotic acid core has been a less common but fruitful area of research for developing new GAT inhibitors. nih.govresearchgate.net Screening of compound libraries with lipophilic residues attached to this position has led to the discovery of novel inhibitors. nih.govresearchgate.net
A study involving the screening of nipecotic acid-derived hydrazone libraries identified a compound, rac-16h, with a 5-(2-phenylethynyl)thiophen-2-yl residue attached via a three-atom spacer to the 5-position of nipecotic acid. nih.gov This derivative demonstrated sub-micromolar potency and a noncompetitive mode of inhibition at the mouse GAT1 (mGAT1). nih.gov This finding is significant as it introduces a structural motif previously unexplored for this class of compounds and suggests a different binding interaction compared to established GAT1 inhibitors. nih.gov
The synthesis and evaluation of these 5-substituted derivatives often involve the creation of compound libraries to systematically explore the impact of different lipophilic residues and spacer lengths on inhibitory activity. uni-muenchen.de For instance, nipecotic acid derivatives functionalized with a hydrazine (B178648) group can be reacted with various aldehydes to generate a diverse set of hydrazones. uni-muenchen.de The orientation of the substituent at the 5-position, whether cis or trans relative to the carboxylic acid at the 3-position, is another critical factor that can influence binding affinity and should be considered during synthesis and evaluation. uni-muenchen.de
While specific data on fluoro-substituted derivatives at the 5-position is not extensively detailed in the provided context, the general principles of SAR in this area highlight the importance of lipophilicity and the spatial arrangement of the substituent for potent GAT inhibition. The success with other bulky lipophilic groups suggests that fluoro-substitution could be a viable strategy to modulate the electronic properties and lipophilicity of the molecule, potentially leading to improved pharmacokinetic profiles.
Conformational Analysis and Molecular Docking Studies for Binding Mode Elucidation
Conformational analysis and molecular docking are indispensable tools for understanding how nipecotic acid derivatives bind to GATs. These computational methods provide insights into the three-dimensional arrangement of the inhibitor within the transporter's binding pocket and the key interactions that govern its affinity and selectivity.
Studies using ¹H NMR spectroscopy have shown that nipecotic acid and its simple derivatives exist in a conformational equilibrium between two chair forms. rsc.org The preference for the axial or equatorial orientation of the substituent is influenced by intramolecular hydrogen bonding. rsc.orgresearchgate.net For instance, in the zwitterionic form of nipecotic acid, an intramolecular hydrogen bond between the carboxylate (CO₂⁻) and the protonated amine (NH₂⁺) in the axial conformer provides significant stabilization, even in protic solvents. rsc.org
Molecular docking studies have been employed to develop binding hypotheses for various GAT1 inhibitors, including derivatives of nipecotic acid. acs.orgsemanticscholar.orgpeerj.com These studies often utilize homology models of GAT1, built using the crystal structure of related transporters like the leucine (B10760876) transporter (LeuT) as a template. acs.org Docking simulations have revealed that the carboxylate group of nipecotic acid derivatives typically interacts with a sodium ion (Na1) located in the binding site. acs.org The positively charged nitrogen of the nipecotic acid ring often forms an interaction with the backbone of key amino acid residues, such as F294. acs.org
For larger derivatives, such as tiagabine, which incorporates a nipecotic acid moiety, the bulky hydrophobic substituent occupies a second, more hydrophobic cavity shaped by residues like W68, F294, and A358. acs.org The conformation of the transporter itself is also a critical factor, with inhibitors binding to specific conformational states, such as the outward-open state. mdpi.com
GRID-Independent Molecular Descriptor (GRIND) models have further illuminated the 3D structural features essential for high inhibitory potency. semanticscholar.orgpeerj.com These models suggest that a specific spatial arrangement of hydrogen bond acceptors, a hydrogen bond donor, and a hydrophobic region is crucial for effective binding to hGAT1. semanticscholar.orgpeerj.com
Exploration of Bioisosteric Replacements for the Carboxylic Acid Functionality
The carboxylic acid group of nipecotic acid is a key pharmacophoric element, crucial for its interaction with GATs. However, its ionizable nature can lead to poor blood-brain barrier permeability, limiting its therapeutic potential for central nervous system disorders. researchgate.netnih.govresearchgate.net This has spurred the exploration of bioisosteric replacements—substituting the carboxylic acid with other functional groups that retain similar biological activity but possess improved physicochemical properties. nih.govresearchgate.netnih.govacs.orgacs.org
A primary goal of this strategy is to enhance lipophilicity and, consequently, brain uptake. nih.govacs.org Various carboxylic acid bioisosteres have been considered, including both ionizable and neutral groups. nih.govhyphadiscovery.com
Ionizable Bioisosteres:
Tetrazoles: These are common replacements that can mimic the acidic properties of a carboxylic acid. nih.govhyphadiscovery.comresearchgate.net
Acyl sulfonamides and Isoxazolols: These also serve as acidic surrogates. nih.govhyphadiscovery.com
Neutral Bioisosteres: The replacement of the carboxylate with neutral functional groups is an alternative approach. nih.gov This strategy relies on establishing different types of interactions within the binding pocket, such as hydrogen bonds or cation-π interactions, to compensate for the loss of the ionic interaction. nih.govhyphadiscovery.com
The rationale for this approach is supported by molecular docking studies. For example, the substitution of the carboxylic acid in one compound with an isoxazol ring resulted in a significant decrease in biological activity, highlighting the critical role of the carboxyl group in binding. semanticscholar.orgpeerj.com This underscores the challenge of finding a suitable replacement that can effectively replicate the key interactions of the original functional group.
Recent research has also focused on developing novel screening methods, such as using molecularly imprinted polymers (MIPs), to more efficiently evaluate the binding of nipecotic acid isosteres to GAT1. nih.govresearchgate.net This could accelerate the discovery of new derivatives with improved pharmacokinetic profiles.
The prodrug approach, where the carboxylic acid is esterified to increase lipophilicity, has also been investigated. nih.govacs.org For instance, ethyl nipecotate can cross the blood-brain barrier and is then hydrolyzed in the brain to release the active nipecotic acid. nih.govacs.org However, this strategy has not always been successful, further emphasizing the need for effective bioisosteric replacements. nih.govacs.org
Below is a table summarizing some of the bioisosteric replacements for carboxylic acids:
| Original Functional Group | Bioisosteric Replacement | Rationale for Replacement |
| Carboxylic Acid | Tetrazole | Ionizable; mimics acidic properties. nih.govhyphadiscovery.comresearchgate.net |
| Carboxylic Acid | Acyl Sulfonamide | Ionizable; acidic surrogate. nih.govhyphadiscovery.com |
| Carboxylic Acid | Isoxazolol | Ionizable; acidic surrogate. nih.govhyphadiscovery.com |
| Carboxylic Acid | Neutral Heterocycles | Neutral; aims to improve lipophilicity and brain penetration by forming hydrogen bonds or cation-π interactions. nih.gov |
| Carboxylic Acid | Ester (Prodrug) | Neutral; increases lipophilicity for better BBB penetration, with subsequent in-vivo hydrolysis to the active acid. nih.govacs.org |
Preclinical Pharmacological Applications and Neurobiological Research
Evaluation of Anticonvulsant Activity in Rodent Seizure Models
The anticonvulsant properties of nipecotic acid, the active form of n-butyl nipecotic acid, have been explored in various rodent models of seizures. The rationale behind its use lies in its ability to inhibit the reuptake of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), thereby increasing its availability in the synaptic cleft and enhancing inhibitory neurotransmission. A key challenge with nipecotic acid is its poor penetration of the blood-brain barrier; however, esterification to this compound significantly improves its systemic availability and brain delivery. nih.gov
Efficacy in Pentylenetetrazol (PTZ)-Induced Seizures
The pentylenetetrazol (PTZ) seizure model is a widely used screening tool for potential anticonvulsant drugs, as PTZ is a GABA-A receptor antagonist that induces generalized seizures. archepilepsy.org While direct studies on this compound in this model are not extensively detailed in the available literature, research on nipecotic acid prodrugs provides valuable insights. For instance, studies on other ester prodrugs of nipecotic acid have demonstrated protection against PTZ-induced seizures. researchgate.net This suggests that by effectively delivering nipecotic acid to the central nervous system, this compound would likely exhibit anticonvulsant effects in this model. The mechanism is predicated on the increased synaptic GABA levels counteracting the proconvulsant effects of PTZ. nih.gov
Efficacy in Methyl 4-Ethyl-6,7-Dimethoxy-β-Carboline-3-Carboxylate (DMCM)-Induced Seizures
Methyl 4-ethyl-6,7-dimethoxy-β-carboline-3-carboxylate (DMCM) is a potent benzodiazepine (B76468) inverse agonist that induces severe clonic and tonic-clonic seizures by negatively modulating the function of GABA-A receptors. This model is considered a rigorous test for potential anticonvulsant compounds. Research has shown that novel GABA uptake inhibitors, which are derivatives of nipecotic acid, are effective in protecting against DMCM-induced seizures in mice. acs.orgresearchgate.net Although specific data for this compound is not provided in these studies, the positive outcomes with structurally related compounds underscore the potential of this class of molecules. The ability of these compounds to enhance GABAergic transmission is believed to be the primary mechanism for their efficacy against DMCM-induced convulsions.
Effects in Audiogenic Seizure-Susceptible Models
Audiogenic seizure-susceptible mice, such as the DBA/2 strain, provide a model of reflex epilepsy where seizures are triggered by a specific sensory stimulus (sound). Research has investigated the role of GABAergic systems in this model. Studies have examined the binding of radiolabeled nipecotic acid in the brains of these mice, suggesting a potential role for GABA uptake in the pathophysiology of this seizure type. nih.gov While there were no significant strain differences in nipecotic acid binding, synergistic anticonvulsant interactions have been observed when a GAT1-selective inhibitor was combined with another GABAergic agent in an audiogenic seizure model. nih.gov This highlights the therapeutic potential of modulating GABA transport in this context. Given that this compound enhances brain levels of nipecotic acid, it is plausible that it could be effective in attenuating seizure severity in these models.
Modulation of Pain Responses in Preclinical Models (e.g., Morphine Analgesia)
The GABAergic system is known to play a role in the modulation of pain perception and the analgesic effects of opioids. Research has shown that intraventricular administration of nipecotic acid can influence the analgesic effect of morphine in rats. caymanchem.com Specifically, nipecotic acid was found to decrease the tail-flick reaction time in a model of morphine-induced analgesia, suggesting an antagonistic effect on morphine's analgesic action in that specific study. caymanchem.com The delivery of nipecotic acid to the brain via its n-butyl ester prodrug could, therefore, be a tool to further investigate the complex interactions between the GABAergic and opioid systems in pain modulation.
Research in Neurodegenerative Disease Models
The potential neuroprotective effects of modulating GABAergic neurotransmission have led to investigations into compounds like nipecotic acid in the context of neurodegenerative diseases.
Effects on Mutant Huntingtin Aggregation in Cellular Models
Huntington's disease is a neurodegenerative disorder characterized by the aggregation of the mutant huntingtin protein. nih.govplos.orgfrontiersin.org In a cellular model of Huntington's disease using PC12 cells, nipecotic acid was found to inhibit the aggregation of a mutant form of huntingtin (htt-N63-148Q). caymanchem.com Furthermore, it was shown to inhibit the release of lactate (B86563) dehydrogenase (LDH), a marker of cell death, suggesting a potential cytoprotective effect. caymanchem.com The ability of this compound to increase the intracellular concentration of nipecotic acid in the brain makes it a relevant compound for further exploring this therapeutic strategy for Huntington's disease.
Table of Findings for this compound and its Active Metabolite, Nipecotic Acid
| Preclinical Model | Compound Tested | Key Findings | Reference(s) |
| Pharmacokinetics | This compound | Systemic availability of nipecotic acid was 97% and 92% after IV and nasal dosing of the n-butyl ester, respectively. Crucial for brain delivery of nipecotic acid. | nih.gov |
| PTZ-Induced Seizures | Nipecotic acid prodrugs (general) | Prodrugs of nipecotic acid have shown protection against PTZ-induced seizures. | researchgate.net |
| DMCM-Induced Seizures | Nipecotic acid derivatives | Novel derivatives are effective in protecting against DMCM-induced seizures in mice. | acs.orgresearchgate.net |
| Audiogenic Seizures | Nipecotic acid | Binding of nipecotic acid has been studied in audiogenic seizure-susceptible mice. | nih.gov |
| Morphine Analgesia | Nipecotic acid | Intraventricular administration decreased tail-flick reaction time in a rat model of morphine-induced analgesia. | caymanchem.com |
| Huntingtin Aggregation | Nipecotic acid | Inhibited aggregation of mutant huntingtin and LDH release in PC12 cells. | caymanchem.com |
Assessment of Neuroprotective and Antioxidant Properties of Nipecotic Acid Derivatives
Research into nipecotic acid derivatives has revealed their potential as neuroprotective and antioxidant agents. These properties are crucial in the context of neurodegenerative diseases, which are often characterized by oxidative stress and neuronal damage.
A study focused on the synthesis of nipecotic acid derivatives by amidating ethyl nipecotate with various carboxylic acids known for their antioxidant and anti-inflammatory properties. nih.govnih.gov These carboxylic acids included derivatives of butylated hydroxytoluene (BHT), ferulic acid, and sinapic acid. nih.gov The resulting compounds demonstrated significant antioxidant capabilities. nih.govnih.gov For instance, several of the synthesized nipecotic acid amides were potent inhibitors of lipid peroxidation and oxidative protein glycation. nih.govnih.govdntb.gov.ua
One derivative, in particular, showed inhibitory activity against lipid peroxidation comparable to Trolox, a well-known vitamin E analog with strong antioxidant effects. nih.gov This activity is attributed to the phenolic nature and high lipophilicity of these compounds. nih.gov The derivatives were also found to be effective reducing agents of the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH). nih.govdntb.gov.ua
The neuroprotective effects of some of the raw materials used for synthesis, such as ferulic acid and sinapic acid, are linked to their antioxidant capacity. nih.govresearchgate.net The rationale behind creating these derivatives is that chronic inflammation and oxidative stress are significant contributors to the progression of neurodegenerative conditions like Alzheimer's disease. nih.govnih.gov Oxidative stress leads to the production of reactive oxygen species (ROS), which can cause cellular dysfunction and death. nih.gov
Below is a table summarizing the antioxidant activities of some synthesized nipecotic acid derivatives.
| Compound Activity | Findings |
| Lipid Peroxidation Inhibition | Some derivatives showed IC50 values as low as 20 μΜ, with one compound exhibiting activity similar to the antioxidant Trolox. nih.govnih.govdntb.gov.ua |
| Oxidative Protein Glycation Inhibition | Inhibition of up to 57% was observed for certain derivatives. nih.govnih.govdntb.gov.ua |
| DPPH Radical Scavenging | The compounds acted as effective reducing agents for the DPPH free radical. nih.govdntb.gov.ua |
| Lipoxygenase (LOX) Inhibition | Moderate inhibitory activity was noted, with up to 33% inhibition at a concentration of 100 μΜ. nih.govnih.gov |
These findings suggest that modifying nipecotic acid to include antioxidant moieties could be a promising strategy for developing multi-target agents against neurodegenerative diseases. nih.govnih.gov
In Vivo Brain Disposition and Pharmacokinetic Investigations of n-Butyl Nipecotate
The therapeutic potential of nipecotic acid, a potent inhibitor of gamma-aminobutyric acid (GABA) uptake, is limited by its inability to effectively cross the blood-brain barrier (BBB) due to its hydrophilic nature. nih.govthieme-connect.comthieme-connect.com To address this, researchers have investigated ester prodrugs, such as n-butyl nipecotate, to enhance brain delivery.
Blood-Brain Barrier Penetration Efficacy of Ester Prodrugs
Esterification of nipecotic acid to form prodrugs like n-butyl nipecotate is a key strategy to increase lipophilicity and facilitate passage across the BBB. nih.govnih.gov Due to its hydrophilic and zwitterionic characteristics, nipecotic acid itself does not readily penetrate the BBB when administered peripherally. thieme-connect.comresearchgate.net Studies have shown that while systemically administered nipecotic acid is undetectable in the brain, its n-butyl ester prodrug successfully delivers the active compound to the central nervous system. nih.gov The use of an ester formulation has been described as crucial for achieving brain delivery of nipecotic acid. nih.govresearchgate.net
The increased lipophilicity of the ester prodrug allows it to move past the endothelial cells of the BBB. nih.gov Once in the brain, the prodrug is designed to be hydrolyzed back into the active nipecotic acid. acs.org This approach has been explored with various ester derivatives, with the goal of improving brain permeability. acs.org For instance, HPLC analysis has confirmed improved BBB penetration of nipecotic acid when administered as an L-serine-tethered prodrug. nih.govthieme-connect.comthieme-connect.com
Rate-Limiting Ester Hydrolysis and Brain Accumulation Kinetics
Once the n-butyl nipecotate prodrug crosses the BBB, its conversion back to nipecotic acid via hydrolysis by brain esterases is a critical step. nih.govnih.govacs.org Evidence strongly suggests that this ester hydrolysis is the rate-limiting step in the accumulation of nipecotic acid in the brain. nih.govnih.govresearchgate.net This means the speed of this chemical reaction dictates how quickly and to what extent the active drug builds up in the brain tissue.
The kinetics of this process are significant. The brain-to-blood ratio of nipecotic acid has been observed to decrease over time following the administration of the n-butyl ester prodrug, which is consistent with a rate-limiting hydrolysis step. nih.govresearchgate.net This controlled release within the brain can be advantageous, potentially leading to a sustained therapeutic effect.
Comparative Systemic and Brain Exposure after Different Preclinical Administration Routes
The route of administration significantly impacts the systemic availability and brain exposure of n-butyl nipecotate and its parent compound, nipecotic acid. Studies in rats have compared intravenous (i.v.) and intranasal administration. nih.gov
Following i.v. administration of nipecotic acid itself, the drug was not detectable in the brain. nih.govresearchgate.net In contrast, both i.v. and intranasal administration of the n-butyl ester resulted in significant brain levels of nipecotic acid. nih.gov The total brain exposure to nipecotic acid was not significantly different between the i.v. and nasal dosing of the n-butyl ester. nih.govnih.govresearchgate.net
Systemically, after i.v. and nasal dosing of n-butyl nipecotate, the systemic availability of the resulting nipecotic acid was high, at 97% and 92% respectively. nih.gov This is a marked improvement over the 14% absolute systemic availability of nipecotic acid when it was dosed nasally without the ester modification. nih.gov Furthermore, administration of the n-butyl ester, by either route, led to a longer terminal half-life and a larger mean residence time for nipecotic acid compared to an i.v. dose of nipecotic acid itself. nih.gov
This research indicates that parenteral dosing of nipecotic acid esters may not be necessary for achieving systemic or brain delivery, suggesting that less invasive routes like nasal administration are viable. nih.gov
The following table summarizes key pharmacokinetic parameters from a comparative study in rats. nih.gov
| Administration Route & Compound | Nipecotic Acid Systemic Availability | Brain Detection of Nipecotic Acid |
| Intravenous Nipecotic Acid | N/A | Not Detectable |
| Nasal Nipecotic Acid | 14% | N/A |
| Intravenous n-Butyl Nipecotate | 97% (as Nipecotic Acid) | Detected |
| Nasal n-Butyl Nipecotate | 92% (as Nipecotic Acid) | Detected |
Analysis of Tissue Trapping Phenomena in Brain Compartments
A significant finding in the study of n-butyl nipecotate is the phenomenon of "tissue trapping" of nipecotic acid within the brain. nih.govnih.gov Once the lipophilic n-butyl nipecotate prodrug enters the brain and is hydrolyzed into the hydrophilic nipecotic acid, the latter is effectively trapped within the brain compartments. nih.govnih.govresearchgate.net
This trapping occurs because the newly formed nipecotic acid is much less capable of diffusing back across the BBB into the bloodstream due to its hydrophilic nature. nih.govnih.gov This leads to an accumulation of the active drug at its site of action. This mechanism is thought to contribute to the sustained presence and potential efficacy of the drug in the central nervous system following the administration of its ester prodrug. nih.gov
Neurochemical Dynamics and Neurotransmission Modulation in Central Nervous System Regions
The primary mechanism of action of nipecotic acid is the inhibition of GABA transporters (GATs), which are responsible for the reuptake of GABA from the synaptic cleft into presynaptic neurons and glial cells. nih.govthieme-connect.comthieme-connect.com By blocking these transporters, this compound, after its conversion to nipecotic acid in the brain, effectively increases the concentration of GABA in the synapse. smolecule.com
This elevation of synaptic GABA enhances inhibitory neurotransmission, as GABA is the main inhibitory neurotransmitter in the mammalian central nervous system. acs.orgsmolecule.com This modulation of the GABAergic system is the basis for the potential therapeutic applications of this compound in neurological and psychiatric conditions characterized by dysfunctional GABAergic signaling, such as epilepsy and anxiety disorders. nih.govsmolecule.com
Research has shown that nipecotic acid derivatives can act as GABA reuptake inhibitors. nih.govnih.gov Some studies also suggest that these derivatives might have agonistic properties at GABAA-like channels. a2bchem.com The modulation of GABA levels can also have neuroprotective effects against excitotoxicity, a process implicated in neurodegenerative diseases where excessive stimulation of neurons leads to cell damage and death. nih.govsmolecule.com
The ability of n-butyl nipecotate to successfully deliver nipecotic acid to the brain and thereby modulate neurochemical dynamics highlights its potential as a tool for both research and therapeutic development in the field of neuropharmacology. nih.govsmolecule.com
Microdialysis Studies of Extracellular GABA Concentrations
Microdialysis is a widely used technique to measure the concentrations of neurotransmitters in the extracellular fluid of specific brain regions in vivo. Studies utilizing this method have consistently demonstrated that the administration of GABA uptake inhibitors, such as nipecotic acid and its derivatives, leads to a significant increase in extracellular GABA levels.
Research involving the infusion of nipecotic acid directly into brain areas like the corpus striatum or thalamus via a microdialysis probe has shown substantial increases in measured GABA concentrations. nih.govelte.hu One study documented a 15-fold increase in extracellular GABA following the infusion of 0.5 mM nipecotic acid. nih.gov Another investigation in the rat thalamus found that while nipecotic acid did increase GABA levels, it was less efficient than other inhibitors like THPO, which preferentially targets glial GABA uptake. elte.hu This difference is attributed to nipecotic acid being a substrate for the GABA carrier, whereas THPO is not. elte.hu
Quantitative microdialysis studies in the ventral tegmental area (VTA) of rats have provided more precise measurements. Local perfusion with 50 μM of nipecotic acid resulted in the extracellular GABA concentration rising from a baseline of 44.4 ± 1.9 nM to 170 ± 4 nM. nih.gov These studies also revealed that the in vivo extraction fraction of GABA, an indirect measure of clearance, was significantly reduced by nipecotic acid, indicating potent inhibition of GABA uptake mechanisms. nih.govnih.gov The increase in dialysate GABA concentration ([GABA]out) was dose-dependent. After 100 minutes of perfusion, [GABA]out increased to 230% of the baseline, while the calculated extracellular concentration rose to nearly 400% of the baseline. nih.gov This highlights how conventional microdialysis might underestimate the full effect of uptake inhibition. nih.govnih.gov
| Brain Region | Compound/Concentration | Observed Effect on Extracellular GABA | Reference |
|---|---|---|---|
| Corpus Striatum | Nipecotic Acid (0.5 mM) | 15-fold increase from basal levels | nih.gov |
| Ventral Tegmental Area (VTA) | Nipecotic Acid (50 μM) | Increase from 44.4 ± 1.9 nM to 170 ± 4 nM | nih.gov |
| Ventral Tegmental Area (VTA) | Nipecotic Acid | Dialysate concentration increased to 230% of baseline | nih.gov |
| Thalamus | Nipecotic Acid (0.5 mM) with GABA (50 mM) | No further increase in extracellular GABA compared to GABA alone | elte.hu |
In Vitro Inhibition of Synaptosomal GABA Uptake
The efficacy of this compound and its analogues as GABA uptake inhibitors is frequently assessed using in vitro assays that measure the inhibition of radiolabeled GABA (e.g., [³H]-GABA) uptake into synaptosomes. nih.govacs.orgacs.org Synaptosomes are isolated nerve terminals that retain functional neurotransmitter transport systems, providing a reliable model for studying transporter activity.
Structure-activity relationship (SAR) studies have shown that adding a lipophilic N-substituent, like a butyl group, to the nipecotic acid scaffold significantly enhances its potency and selectivity for GAT1 compared to the unsubstituted parent compound. uni-muenchen.de This increased lipophilicity is crucial for the molecule's ability to interact effectively with the transporter. The inhibitory potency is often expressed as the pIC50 value, which is the negative logarithm of the half-maximal inhibitory concentration (IC50). For this compound, the pIC50 values for the (R)- and (S)-enantiomers have been determined to be 3.72 and 3.12, respectively, indicating stereoselectivity in its action. uni-muenchen.de More complex lipophilic derivatives, such as tiagabine, which also feature the nipecotic acid core, exhibit even higher potencies. acs.orguni-muenchen.de For instance, the introduction of a 4,4-diphenylbut-3-en-1-yl group to nipecotic acid created the compound SK&F-89976-A, which is approximately 20 times more potent than nipecotic acid itself. uni-muenchen.de
| Compound | Enantiomer | Target | pIC50 | Reference |
|---|---|---|---|---|
| This compound | (R) | GABA Transporter | 3.72 | uni-muenchen.de |
| This compound | (S) | GABA Transporter | 3.12 | uni-muenchen.de |
| rac-Nipecotic acid | Racemic | mGAT1 | 4.88 ± 0.07 | researchgate.net |
| SK&F-89976-A | Not Specified | hGAT1 | 7.77 | researchgate.net |
| Tiagabine | (R) | hGAT1 | 7.44 | researchgate.net |
Development of Radioligands for Positron Emission Tomography (PET) Imaging of GABA Transporter 1
Positron Emission Tomography (PET) is a powerful in vivo imaging technique that allows for the visualization and quantification of molecular targets in the brain. While PET radioligands targeting the postsynaptic GABA-A receptor are well-established, the development of tracers for the presynaptic GABA transporter 1 (GAT1) has proven to be a significant challenge. acs.orgnih.gov Visualizing GAT1 in vivo could serve as a valuable biomarker for various neurological disorders. researchgate.net
The nipecotic acid scaffold has been a logical starting point for the design of GAT1-targeted radioligands due to its known binding selectivity. acs.orgnih.gov Researchers have attempted to create PET tracers by labeling lipophilic nipecotic acid derivatives with positron-emitting isotopes like fluorine-18 (B77423) (¹⁸F). acs.orgnih.govsnmjournals.org
However, these efforts have so far been met with limited success. researchgate.net A primary hypothesis for this lack of success is the zwitterionic character of the nipecotic acid moiety at physiological pH, which hinders its ability to cross the blood-brain barrier (BBB) effectively. researchgate.netnih.gov In a recent attempt, a novel radioligand based on an N-biphenylalkynyl nipecotic acid derivative was synthesized. acs.orgnih.gov Despite the lipophilic design, the tracer was found to be unstable in vivo and did not sufficiently penetrate the BBB. Instead of accumulating in the brain, significant radioactivity was observed in the liver and bones, the latter resulting from radiodefluorination of the tracer. nih.gov
Future strategies to overcome these challenges may include the use of non-classical GAT1 inhibitors as the basis for new radioligands or the replacement of the carboxylic acid group with a suitable bioisostere to eliminate the zwitterionic nature while preserving affinity for the transporter. researchgate.net
Methodological Approaches in Nipecotic Acid Research
In Vitro Pharmacological Assay Methodologies
In vitro assays are fundamental to understanding the pharmacological profile of n-butyl nipecotic acid, particularly its interaction with GABA transporters (GATs). These laboratory-based techniques provide initial data on the compound's potency and selectivity.
Radioligand Binding Assays (e.g., [3H]GABA Uptake in HEK293 Cell Lines)
Radioligand binding assays are a cornerstone for studying GAT inhibitors. These assays typically utilize human embryonic kidney (HEK293) cells that have been engineered to stably express specific subtypes of GABA transporters (e.g., mGAT1–mGAT4). uni-muenchen.deacs.org The principle of this assay involves measuring the uptake of a radiolabeled form of GABA, such as [3H]GABA, into these cells. uni-muenchen.denih.gov
In the presence of a GAT inhibitor like this compound, the uptake of [3H]GABA is reduced. The extent of this reduction is used to determine the inhibitory potency of the compound, often expressed as an IC50 value (the concentration of the inhibitor that reduces [3H]GABA uptake by 50%). acs.orgnih.gov For compounds with low inhibitory potency, the results may be presented as the percentage of [3H]GABA uptake remaining at a specific concentration of the test compound. uni-muenchen.de These experiments have been crucial in characterizing the competitive nature of nipecotic acid's interaction with the GABA transporter, where it competes with GABA for binding to the transporter. nih.gov
| Assay Component | Description |
| Cell Line | Human Embryonic Kidney (HEK293) cells stably expressing specific GAT subtypes (e.g., mGAT1-4). uni-muenchen.deacs.org |
| Radioligand | [3H]GABA (tritiated gamma-aminobutyric acid). uni-muenchen.denih.gov |
| Principle | Measurement of the inhibition of [3H]GABA uptake into the cells by the test compound. nih.gov |
| Outcome | Determination of inhibitory potency (e.g., IC50 values). acs.orgnih.gov |
Mass Spectrometry (MS) Binding Assays for Affinity Determination
Mass spectrometry (MS) binding assays have emerged as a powerful, non-radioactive alternative for determining the binding affinity of compounds to their targets. nih.govfrontiersin.org This technique can be applied to various experimental setups, including saturation, competition, and kinetic studies. uni-muenchen.de
In a typical competitive MS binding assay, the test compound, the target protein (e.g., GAT1), and a known marker ligand are incubated together. The target-ligand complexes are then separated from the unbound ligands, often by filtration. After separation, the complexes are denatured to release the bound ligands, which are then quantified by mass spectrometry. uni-muenchen.de This method allows for the determination of binding affinities (expressed as pKi values) and has been successfully used to screen libraries of nipecotic acid derivatives to identify potent binders. nih.gov The combination of MS binding assays with affinity selection mass spectrometry (ASMS) has further improved the efficiency of identifying active compounds from complex mixtures. frontiersin.orgresearchgate.net
Preclinical Animal Models and Behavioral Assessment Techniques
To evaluate the in vivo effects of this compound and its analogs, researchers utilize various preclinical animal models. These models are essential for assessing the potential therapeutic effects of the compounds, particularly in the context of neurological disorders like epilepsy. thieme-connect.comthieme-connect.com
A commonly used model is the pentylenetetrazole (PTZ)-induced convulsion model in mice. thieme-connect.comthieme-connect.com In this model, a seizure-inducing agent (PTZ) is administered to the animals, and the ability of the test compound to delay the onset of convulsions or prevent them altogether is measured. thieme-connect.comthieme-connect.com Other behavioral assessments may include the rota-rod performance test to evaluate motor coordination and the tail-suspension and acetic acid writhing tests to assess potential analgesic properties. thieme-connect.comthieme-connect.com These in vivo studies provide crucial information about the compound's efficacy and potential side effects in a whole-organism context. researchgate.net
Analytical Techniques for Compound Quantification in Biological Matrices (e.g., High-Performance Liquid Chromatography)
The accurate quantification of this compound and its metabolites in biological samples such as blood, plasma, and brain tissue is critical for pharmacokinetic studies. researchgate.netnih.gov High-performance liquid chromatography (HPLC) is a widely used and powerful analytical technique for this purpose. thieme-connect.comresearchgate.netnih.gov
HPLC separates compounds in a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). researchgate.net For the analysis of nipecotic acid derivatives, reversed-phase HPLC is often employed, where a non-polar stationary phase is used with a polar mobile phase. thermofisher.com The separated compounds are then detected using various methods, such as UV-Vis or fluorescence detection. researchgate.netnih.gov To enhance sensitivity and selectivity, especially for complex biological matrices, HPLC is often coupled with mass spectrometry (LC-MS). researchgate.net The development of validated HPLC methods is essential for obtaining reliable data on the absorption, distribution, metabolism, and excretion (ADME) of the drug candidate. nih.gov
| Technique | Principle | Application in this compound Research |
| HPLC | Separation based on partitioning between a stationary and mobile phase. researchgate.net | Quantification in biological matrices (plasma, brain tissue). thieme-connect.comnih.gov |
| LC-MS | Combines HPLC separation with mass spectrometric detection. researchgate.net | Highly sensitive and specific quantification for pharmacokinetic studies. researchgate.net |
Computational Chemistry: Molecular Modeling and Docking Simulations
Computational chemistry, including molecular modeling and docking simulations, plays an increasingly important role in the study of this compound and its derivatives. researchgate.netnih.gov These in silico techniques provide valuable insights into the molecular interactions between the compound and its target protein, such as the GABA transporter. acs.orgresearchgate.net
Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, helping to understand the binding mode and key interactions that contribute to affinity and selectivity. researchgate.netrsc.org These studies can guide the rational design of new derivatives with improved pharmacological properties. researchgate.net Furthermore, molecular dynamics (MD) simulations can be used to study the dynamic behavior of the ligand-receptor complex over time, providing a more detailed understanding of the binding process. rasayanjournal.co.in
Development of Novel High-Throughput Screening Methods (e.g., Molecularly Imprinted Polymers as Assay Mimics)
The need for rapid and cost-effective screening of large compound libraries has driven the development of novel high-throughput screening (HTS) methods. nih.govnih.gov One promising approach in the context of nipecotic acid research is the use of molecularly imprinted polymers (MIPs). nih.govresearchgate.net
MIPs are synthetic polymers that are created with recognition sites complementary in shape, size, and functionality to a template molecule, in this case, nipecotic acid or its analogs. nih.govdtu.dkbiolscigroup.us These "plastic antibodies" can mimic the natural binding site of the target protein (e.g., GAT1) and can be used as a robust and inexpensive alternative to traditional biological assays for screening new compounds. nih.govresearchgate.net The development of MIP-based assays, often utilizing techniques like electrical impedance spectroscopy for detection, offers a time- and cost-effective strategy for the initial screening of nipecotic acid bioisosteres and other derivatives. nih.govresearchgate.net
常见问题
Basic Research Questions
Q. What experimental methodologies are recommended for synthesizing n-butyl nipecotate and assessing its systemic availability in preclinical models?
- Methodological Answer : Nasal administration in rodent models (e.g., rats) is a validated approach to evaluate systemic and brain bioavailability. Prodrug strategies, such as esterification of nipecotic acid with n-butyl groups, can enhance lipophilicity and bypass efflux transporters. Post-administration, plasma and brain tissue samples are analyzed via HPLC or LC-MS to quantify drug concentrations. Pharmacokinetic parameters (e.g., AUC, Cmax, Tmax) should be compared between routes (e.g., intranasal vs. intravenous) to assess absorption efficiency .
Q. How can in vitro blood-brain barrier (BBB) models be optimized to study the permeability of n-butyl nipecotate?
- Methodological Answer : Immortalized human brain endothelial cell lines (e.g., hCMEC/D3 or hBMEC) are cultured under physiological flow conditions to mimic the BBB. Transwell assays measure apical-to-basolateral transport of the compound. Permeability coefficients (Papp) are calculated and validated against positive controls (e.g., caffeine) and inhibitors (e.g., P-gp blockers like verapamil). Parallel experiments with zwitterionic nipecotic acid can highlight the advantages of n-butyl esterification in improving passive diffusion .
Q. What analytical techniques are critical for characterizing the enantiomeric purity of nipecotic acid derivatives?
- Methodological Answer : Chiral HPLC with UV/fluorescence detection is standard. Derivatization with enantioselective agents (e.g., 7-nitrobenzooxadiazole) enhances resolution. Nuclear magnetic resonance (NMR) using chiral solvating agents or X-ray crystallography of salt forms (e.g., tartaric acid co-crystals) can confirm absolute configuration. Consistency in synthetic batches must be validated via melting point, optical rotation, and spectroscopic data .
Advanced Research Questions
Q. How can molecularly imprinted polymers (MIPs) be designed to screen nipecotic acid bioisosteres for GABA transporter 1 (GAT1) targeting?
- Methodological Answer : Electropolymerization of ortho-phenylenediamine (o-PD) on gold electrodes in the presence of nipecotic acid templates creates MIPs with selective binding cavities. Template removal via acidic washing leaves complementary sites. Impedance spectroscopy or quartz crystal microbalance (QCM) quantifies rebinding affinity of bioisosteres. Candidates showing high affinity in MIPs are prioritized for in vitro GAT1 inhibition assays and radioligand displacement studies .
Q. What strategies resolve contradictions in reported brain uptake data for nipecotic acid derivatives across different BBB models?
- Methodological Answer : Discrepancies often arise from model-specific limitations (e.g., static vs. dynamic culture systems, species differences). A tiered approach is recommended:
- Validate passive permeability using PAMPA (parallel artificial membrane permeability assay).
- Compare active transport in multiple cell lines (e.g., hBMEC vs. MDCK-MDR1).
- Correlate in vitro data with in vivo PET imaging or microdialysis in rodents.
Statistical meta-analysis of historical datasets can identify confounding variables (e.g., pH, albumin binding) .
Q. How can enantioselective synthesis of n-butyl nipecotate be optimized to improve GABA reuptake inhibition specificity?
- Methodological Answer : As (S)-(-)-nipecotic acid is the inactive enantiomer, asymmetric catalysis (e.g., Sharpless epoxidation or enzymatic resolution) ensures high enantiomeric excess (>98%). Stereochemical outcomes are verified via circular dichroism (CD) and correlated with in vitro GABA uptake inhibition in neuronal cell lines (e.g., HEK293 expressing hGAT1). Molecular docking studies predict binding poses to rationalize activity differences between enantiomers .
Q. What in silico tools predict the pharmacokinetic-pharmacodynamic (PK-PD) relationship of n-butyl nipecotate in CNS disorders?
- Methodological Answer : Physiologically based pharmacokinetic (PBPK) models integrate logP, pKa, and BBB permeability to simulate brain/plasma ratios. Quantitative structure-activity relationship (QSAR) models link structural modifications (e.g., alkyl chain length) to GABA transporter affinity. Machine learning algorithms (e.g., random forests) trained on historical datasets prioritize derivatives with optimal ADMET profiles .
Data Analysis and Validation
Q. How should researchers address low reproducibility in nipecotic acid derivative studies across labs?
- Methodological Answer : Adhere to NIH guidelines for preclinical reporting:
- Detail synthesis protocols (e.g., solvent purity, reaction time/temperature).
- Provide NMR spectra and chromatograms in supplementary materials.
- Use standardized cell lines from repositories (e.g., ATCC) with mycoplasma testing.
- Share raw data in public repositories (e.g., Zenodo) for independent validation .
Q. What statistical frameworks are robust for analyzing dose-response curves in GABA uptake inhibition assays?
- Methodological Answer : Nonlinear regression (e.g., Hill equation) fits concentration-response data to calculate IC50 values. Bootstrap resampling estimates confidence intervals. Outliers are identified via Grubbs' test. For dual-mechanism compounds (e.g., mixed GAT1/GAT3 inhibitors), global fitting to a two-site model avoids misinterpretation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
